molecular formula C22H42NO4 B1226280 5-DOXYL-stearic acid, free radical CAS No. 29545-48-0

5-DOXYL-stearic acid, free radical

Cat. No. B1226280
CAS RN: 29545-48-0
M. Wt: 384.6 g/mol
InChI Key: PYDZKXQLRMNQFK-UHFFFAOYSA-N
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Description

5-DOXYL-stearic acid is a spin label, a type of stable free radical used in electron paramagnetic resonance (EPR) studies to investigate the dynamics and structure of biological systems, such as proteins and membranes.

Synthesis Analysis

While specific details on the synthesis of 5-DOXYL-stearic acid are not directly available, related studies involve the synthesis of stearic acid derivatives. For instance, Pascal and Ziering (1986) discussed the synthesis of heteroatom-substituted analogues of stearic acid, where oxygen, sulfur atoms, or sulfoxide groups replaced methylene groups in the stearic acid chain (Pascal & Ziering, 1986).

Molecular Structure Analysis

5-DOXYL-stearic acid features a nitroxide free radical group, typically at the 5th position of the stearic acid chain. This structure enables its use in EPR spectroscopy. For example, the study of the spin-label probe 5-SASL by Ferreira et al. (2001) using EPR spectroscopy provides insights into the molecular interactions and hydrophobic behavior of such molecules (Ferreira, Nascimento, & Martin-Neto, 2001).

Chemical Reactions and Properties

5-DOXYL-stearic acid's free radical nature enables it to participate in various chemical reactions. For instance, Isaev and Dzuba (2008) studied its behavior in lipid bilayers, revealing its participation in orientational motions at low temperatures, indicating a significant degree of mobility even at cryogenic temperatures (Isaev & Dzuba, 2008).

Physical Properties Analysis

The physical properties of 5-DOXYL-stearic acid, such as its phase behavior and interaction with biological membranes, can be inferred from studies like those by Vartorelli et al. (2008), who explored the effects of spin-labeled stearic acid on the structure and dynamics of lipid bilayers (Vartorelli, Garay, & Rodrigues, 2008).

Chemical Properties Analysis

The chemical properties, particularly its behavior as a free radical, are crucial for its application in EPR studies. Research by Shima et al. (1993) on the effect of membrane fluidity on the nitroxide radical decay rate of 5-doxyl stearic acid in rat hepatocytes provides insights into its stability and interactions in biological systems (Shima, Nakashima, Kashima, & Nishikawa, 1993).

Scientific Research Applications

1. Studying Membrane Dynamics and Structure

5-DOXYL-stearic acid is used in examining the dynamics and structure of biological membranes. For instance, Isaev and Dzuba (2008) used 5-DOXYL-stearic acid to study spin labels in a model phospholipid bilayer, highlighting its utility in understanding membrane movements at cryogenic temperatures (Isaev & Dzuba, 2008). Similarly, Jarvet et al. (2007) employed 5-DOXYL-stearic acid to determine the positioning of Alzheimer Amyloid β-peptide in SDS micelles, revealing insights into protein-micelle interactions (Jarvet et al., 2007).

2. Investigating Protein-Lipid Interactions

The interaction of proteins with lipid bilayers can be studied using 5-DOXYL-stearic acid. Grachev et al. (2019) utilized it to explore the characteristics of serum albumin and erythrocyte membranes, providing insight into structural and conformational changes in different physiological states (Grachev et al., 2019).

3. Analyzing Surfactant Interactions

5-DOXYL-stearic acid is instrumental in assessing the interaction of surfactants with biological membranes. For example, Mizushima et al. (2000) investigated the effects of different surfactants on human stratum corneum using this compound, offering a method to evaluate surfactant-induced fluidity changes in skin layers (Mizushima et al., 2000).

4. Studying Polymer Behavior in Microemulsions

The behavior of amphiphilic polymers in reverse microemulsions can be studied using 5-DOXYL-stearic acid. Wines et al. (2005) used it in their research on polymers in Aerosol-OT/heptane/water reverse microemulsions, providing insights into structural changes of micelles (Wines et al., 2005).

5. Exploring Drug-Membrane Interactions

5-DOXYL-stearic acid is used in the study of drug-membrane interactions. Fang et al. (2010) utilized this compound to examine the interaction between gum arabic and fatty acids, which is relevant for understanding the mechanisms of drug delivery and action (Fang et al., 2010).

Safety and Hazards

  • Personal Protective Equipment : Use a dust mask (type N95), eyeshields, and gloves when handling the compound .

Future Directions

Research involving 5-DOXYL-stearic acid continues to explore its applications in lipid studies, membrane dynamics, and protein-lipid interactions. Future investigations may focus on refining EPR techniques, understanding its behavior in complex biological systems, and developing novel spin labels for specific research questions .

properties

InChI

InChI=1S/C22H42NO4/c1-4-5-6-7-8-9-10-11-12-13-14-17-22(18-15-16-20(24)25)23(26)21(2,3)19-27-22/h4-19H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDZKXQLRMNQFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC1(N(C(CO1)(C)C)[O])CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29545-48-0
Record name 5-Doxylstearic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29545-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 5-Doxylstearic acid?

A1: The molecular formula of 5-Doxylstearic acid is C21H40NO3, and its molecular weight is 356.55 g/mol.

Q2: How does the structure of 5-DSA enable its use as an ESR probe?

A2: 5-DSA contains a stable nitroxide free radical, the DOXYL group (4,4-dimethyl-oxazolidine-1-oxyl), attached to the fifth carbon of the stearic acid chain. This radical allows for its detection via ESR spectroscopy.

Q3: What information can ESR spectroscopy provide about 5-DSA in a biological system?

A3: ESR spectroscopy can reveal information about the rotational motion, orientation, and polarity of the microenvironment surrounding the 5-DSA molecule within a biological system like a membrane [, , ].

Q4: How does 5-DSA interact with lipid membranes?

A4: 5-DSA inserts into lipid bilayers, anchoring itself with its carboxyl group typically near the lipid-water interface. Its hydrophobic tail integrates with the lipid acyl chains [, , ].

Q5: What factors influence the location of 5-DSA within a membrane?

A5: Factors like the charge of the membrane surface, the presence of cholesterol, and the phase state of the lipid bilayer can influence the depth and orientation of 5-DSA within the membrane [, , ].

Q6: How does 5-DSA report on membrane fluidity?

A6: The rotational motion of 5-DSA, as measured by ESR, is sensitive to the fluidity of its surrounding environment. A more fluid environment allows for greater rotational freedom, resulting in a narrower ESR spectrum [, , ].

Q7: Can 5-DSA be used to study interactions between other molecules and membranes?

A7: Yes, changes in 5-DSA's ESR spectra upon the addition of other molecules can provide insights into how these molecules interact with the membrane. For example, interactions with cholesterol, drugs, peptides, or ions can be studied [, , , ].

Q8: How does the position of the DOXYL group in stearic acid affect its information about the membrane?

A8: The position of the DOXYL group determines the depth at which the probe reports information. 5-DSA, with the DOXYL group closer to the carboxyl headgroup, provides information about the membrane's interfacial region. In contrast, 16-doxylstearic acid, with the DOXYL group near the tail end, reports on the membrane's hydrophobic core [, , ].

Q9: How has 5-DSA been used to study microemulsions?

A9: 5-DSA has been used to study the structural characteristics and stability of microemulsions, including those used as potential drug delivery systems [, ].

Q10: Can 5-DSA help understand the mechanism of action of drugs or other bioactive molecules?

A10: Yes, by monitoring changes in membrane fluidity and order, 5-DSA can provide information about how drugs like adamantyl compounds [], ozone [], or plaunotol [] interact with and potentially disrupt membrane structure.

Q11: How is 5-DSA used in studies of protein-lipid interactions?

A11: 5-DSA can be used to examine the influence of membrane-associated proteins on lipid dynamics and organization. Studies with enzymes like (R)-3-hydroxybutyrate dehydrogenase [] have utilized 5-DSA to understand how proteins influence the surrounding lipid environment.

Q12: Has 5-DSA been used in studies involving stratum corneum, the outermost layer of skin?

A12: Yes, researchers have developed methods for utilizing 5-DSA to study the lipid ordering and fluidity of the stratum corneum ex vivo, providing insights into skin barrier function [].

Q13: What are some limitations of using 5-DSA as an ESR probe?

A13:* 5-DSA is a relatively bulky probe and its presence might perturb the membrane structure to some extent.* The nitroxide radical can be reduced by certain biological molecules, potentially affecting the sensitivity of the measurements [, ].* The interpretation of ESR spectra can be complex and requires careful consideration of factors like probe orientation and dynamics [, ].

Q14: What are some potential future applications of 5-DSA in membrane research?

A14:

  • Further studies with 5-DSA can contribute to a more detailed understanding of lipid microdomains (rafts) and their role in cellular signaling and membrane trafficking [].
  • 5-DSA could be used to investigate the membrane interactions of novel drug delivery systems like nanolipoprotein particles [].

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